Methyl 3-(4-chlorophenyl)-3-oxopropanoate
Overview
Description
“Methyl 3-(4-chlorophenyl)-3-oxopropanoate” is a chemical compound with the molecular formula C10H11ClO2. It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of metal complexes from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were obtained . Another study reported the transformation of Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate into N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide by the reaction with amines and amino acid esters .Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-chlorophenyl)-3-oxopropanoate” has been characterized using various techniques. The compound has a density of 1.2±0.1 g/cm3, a boiling point of 260.5±15.0 °C at 760 mmHg, and a flash point of 119.8±15.8 °C .Physical And Chemical Properties Analysis
“Methyl 3-(4-chlorophenyl)-3-oxopropanoate” has several physical and chemical properties. It has a density of 1.2±0.1 g/cm3, a boiling point of 260.5±15.0 °C at 760 mmHg, and a flash point of 119.8±15.8 °C. It also has a molar refractivity of 51.7±0.3 cm3, and a molar volume of 170.7±3.0 cm3 .Scientific Research Applications
Application 1: Synthesis of Isoxazoline Sulfonate
- Summary of the Application: The compound (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, which is related to Methyl 3-(4-chlorophenyl)-3-oxopropanoate, has been synthesized . This compound is considered significant due to its wide spectrum of biological properties such as antibacterial, antimicrobial, anti-inflammatory, anticancer, antidiabetic, and anti-Alzheimer effects .
- Methods of Application: The compound was synthesized via a one-pot sequential strategy under sonication . The single crystal has been investigated using X-ray diffraction analysis .
- Results or Outcomes: The optimized structure and the solid-state structure that was obtained through experiments are compared using density functional theory at the B3LYP/6-311 G + (d,p) level. The computed energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) is 4.6548 eV .
Application 2: Synthesis of Thiazolidin-4-one Derivative
- Summary of the Application: A new compound, methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate, was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as thia-Michael reaction acceptor . This compound has potential as an anti-Toxoplasma gondii agent .
- Methods of Application: The compound was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as thia-Michael reaction acceptor .
- Results or Outcomes: The new compounds were characterized by IR, 1H and 13C NMR spectroscopy methods .
Application 3: Chemical Intermediate
- Summary of the Application: Methyl 3-(4-chlorophenyl)propanoate is used as a chemical intermediate in the synthesis of various other compounds .
- Methods of Application: The specific methods of application can vary widely depending on the desired end product. Typically, it would be used in a chemical reaction as a reagent or building block .
- Results or Outcomes: The outcomes of these reactions would be the synthesis of new compounds. The specific results would depend on the reaction conditions and other reagents used .
Application 4: Potential CDK8 Kinase Inhibitors
- Summary of the Application: Novel metal complexes derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and studied for their potential as CDK8 kinase inhibitors .
- Methods of Application: The compound was used as a precursor in the synthesis of these metal complexes. The specific methods of synthesis would depend on the desired metal complex .
- Results or Outcomes: The synthesized metal complexes were tested for their inhibitory activity against CDK8 kinase. The specific results of these tests are not provided in the search results .
Application 5: Chemical Intermediate
- Summary of the Application: Methyl 3-(4-chlorophenyl)propanoate is used as a chemical intermediate in the synthesis of various other compounds .
- Methods of Application: The specific methods of application can vary widely depending on the desired end product. Typically, it would be used in a chemical reaction as a reagent or building block .
- Results or Outcomes: The outcomes of these reactions would be the synthesis of new compounds. The specific results would depend on the reaction conditions and other reagents used .
Application 6: Potential CDK8 Kinase Inhibitors
- Summary of the Application: Novel metal complexes derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and studied for their potential as CDK8 kinase inhibitors .
- Methods of Application: The compound was used as a precursor in the synthesis of these metal complexes. The specific methods of synthesis would depend on the desired metal complex .
- Results or Outcomes: The synthesized metal complexes were tested for their inhibitory activity against CDK8 kinase. The specific results of these tests are not provided in the search results .
properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPOJEDRCKVDJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967631 | |
Record name | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
CAS RN |
53101-00-1, 22027-53-8 | |
Record name | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4-chlorobenzoyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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